molecular formula C13H14O2 B8713584 benzyl cyclopent-3-ene-1-carboxylate

benzyl cyclopent-3-ene-1-carboxylate

Cat. No.: B8713584
M. Wt: 202.25 g/mol
InChI Key: YCKIMXZHBPIYML-UHFFFAOYSA-N
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Description

Benzyl cyclopent-3-ene-1-carboxylate is a bicyclic organic compound comprising a cyclopentene ring substituted with a carboxylate ester group at the 1-position and a benzyl moiety as the esterifying alcohol. The cyclopentene ring introduces a strained alkene system, which influences its reactivity and conformational flexibility. This compound is structurally related to other cyclopentane and cyclopentene derivatives but distinguishes itself through the presence of the benzyl ester group, which confers distinct solubility and stability properties.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

benzyl cyclopent-3-ene-1-carboxylate

InChI

InChI=1S/C13H14O2/c14-13(12-8-4-5-9-12)15-10-11-6-2-1-3-7-11/h1-7,12H,8-10H2

InChI Key

YCKIMXZHBPIYML-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl cyclopent-3-enecarboxylate can be achieved through a one-pot method. This involves the conversion of benzyl cyclopent-3-enecarboxylate into a mixture of hydroxy allylic esters using diphenyl diselenide, hydrogen peroxide (H2O2), and tert-butyl hydroperoxide in dry dichloromethane (CH2Cl2) . The reaction conditions are optimized to ensure high yields and purity of the product.

Industrial Production Methods: While specific industrial production methods for benzyl cyclopent-3-enecarboxylate are not widely documented, the one-pot synthesis method mentioned above can be scaled up for industrial applications. The use of environmentally friendly reagents like diphenyl diselenide and hydrogen peroxide aligns with modern trends in sustainable organic synthesis .

Mechanism of Action

The mechanism of action of benzyl cyclopent-3-enecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis, releasing the active cyclopentene moiety, which can then interact with biological targets. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopentene vs. Cyclopentane Derivatives

The cyclopentene ring in benzyl cyclopent-3-ene-1-carboxylate introduces ring strain due to the double bond, which is absent in saturated cyclopentane analogs. This strain enhances reactivity, particularly in cycloaddition or hydrogenation reactions. For example, the alkene in cyclopentene derivatives can undergo Diels-Alder reactions more readily than their cyclopentane counterparts. Additionally, conformational analysis using puckering coordinates (as defined by Cremer and Pople) reveals that cyclopentene rings exhibit distinct out-of-plane displacements compared to cyclopentane, affecting steric interactions and molecular packing in crystalline states .

Benzyl Esters vs. Alkyl Esters

Benzyl esters, such as this compound, are generally more resistant to hydrolysis than methyl or ethyl esters due to the steric bulk of the benzyl group. This stability is advantageous in synthetic applications where controlled deprotection is required. However, benzyl esters can release benzyl alcohol upon hydrolysis, which is associated with toxicity concerns (e.g., respiratory and neurological effects in humans) .

Structural and Conformational Analysis

The conformational flexibility of the cyclopentene ring can be quantified using puckering amplitude ($q$) and phase angle ($\phi$) parameters, which are critical for understanding reactivity and crystallographic behavior . For instance, SHELX software has been widely employed for refining crystal structures of similar small molecules, suggesting that this compound’s structure could be resolved using these tools .

Research Findings and Gaps

  • Reactivity : The alkene in this compound makes it a candidate for selective functionalization, though experimental data are lacking.
  • Safety : While benzyl alcohol’s hazards are well-documented , the ester’s stability may mitigate risks unless hydrolyzed.

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